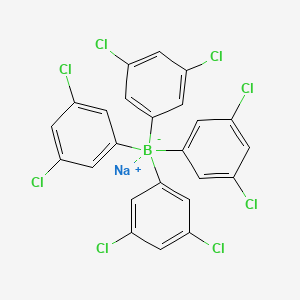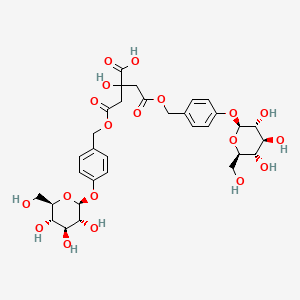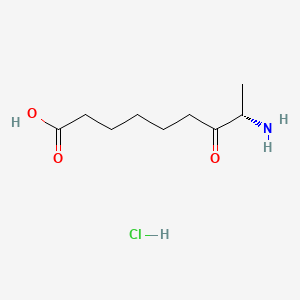
(R)-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL is a chiral organic compound with the molecular formula C5H12O3 It is a derivative of propanediol, where one of the hydroxyl groups is substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL typically involves the following steps:
Starting Material: The synthesis begins with ®-glycidol, a chiral epoxide.
Methoxymethylation: The epoxide ring of ®-glycidol is opened using methanol in the presence of an acid catalyst, such as hydrochloric acid, to introduce the methoxymethyl group.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization to obtain ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce diols.
Scientific Research Applications
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the application.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL: The enantiomer of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL with similar chemical properties but different biological activity.
1,2-PROPANEDIOL: A simpler diol without the methoxymethyl substitution, used in various industrial applications.
2-METHOXY-1-PROPANOL: A related compound with a methoxy group but lacking the second hydroxyl group.
Uniqueness
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL is unique due to its chiral nature and the presence of both hydroxyl and methoxymethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
159350-97-7 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4S)-3-[(2R,3R)-4-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B1149456.png)

![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)
